4,7-Dichlorobenzofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichlorobenzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H4Cl2O2. It belongs to the class of benzofurans, which are compounds containing a benzene ring fused to a furan ring. This compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions and an aldehyde group at the 2 position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichlorobenzofuran-2-carbaldehyde typically involves the chlorination of benzofuran derivatives followed by formylation. One common method includes the chlorination of benzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 7 positions. The resulting 4,7-dichlorobenzofuran is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The chlorination and formylation steps are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichlorobenzofuran-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4,7-Dichlorobenzofuran-2-carboxylic acid.
Reduction: 4,7-Dichlorobenzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-Dichlorobenzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Dichlorobenzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
4,7-Dichlorobenzofuran-2-carbaldehyde can be compared with other benzofuran derivatives such as:
Benzofuran-2-carbaldehyde: Lacks the chlorine substituents, which may result in different chemical reactivity and biological activity.
4,7-Dibromobenzofuran-2-carbaldehyde: Contains bromine atoms instead of chlorine, which can affect its physical and chemical properties.
4,7-Dichlorobenzofuran:
The unique combination of chlorine atoms and an aldehyde group in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,7-dichloro-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-1-2-8(11)9-6(7)3-5(4-12)13-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTCWOPFJGCRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(O2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.